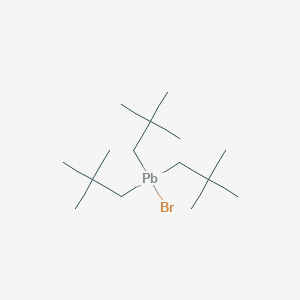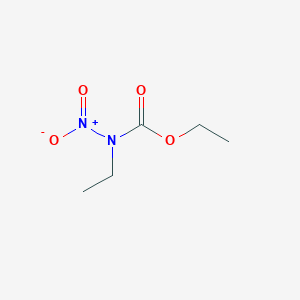
Ethyl ethyl(nitro)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ethyl(nitro)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of both ethyl and nitro groups attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl ethyl(nitro)carbamate can be synthesized through the reaction of ethyl chloroformate with an appropriate amine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane. The general reaction scheme is as follows:
Ethyl chloroformate+Amine→Ethyl ethyl(nitro)carbamate+Hydrochloric acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl carbamates.
Scientific Research Applications
Ethyl ethyl(nitro)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of ethyl ethyl(nitro)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamate moiety can inhibit enzymes by carbamoylation of active site residues, affecting metabolic pathways.
Comparison with Similar Compounds
Ethyl carbamate: A simpler carbamate without the nitro group.
Methyl ethyl(nitro)carbamate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl methyl(nitro)carbamate: Similar structure but with a methyl group on the carbamate moiety.
Uniqueness: this compound is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical and biological properties
Properties
CAS No. |
6274-16-4 |
|---|---|
Molecular Formula |
C5H10N2O4 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
ethyl N-ethyl-N-nitrocarbamate |
InChI |
InChI=1S/C5H10N2O4/c1-3-6(7(9)10)5(8)11-4-2/h3-4H2,1-2H3 |
InChI Key |
CKHGSDZSNACBDK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


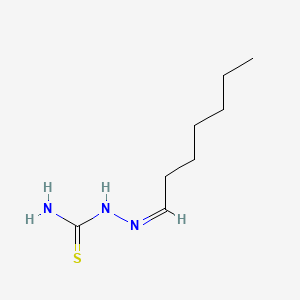
![2-Azabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14730968.png)
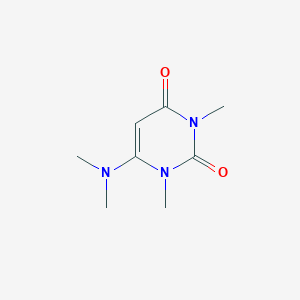
![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)
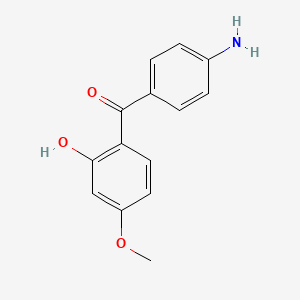
![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)


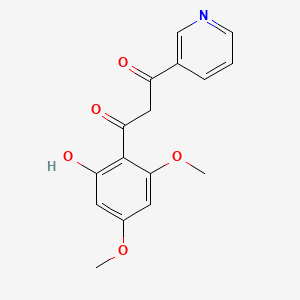
![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)
![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)


